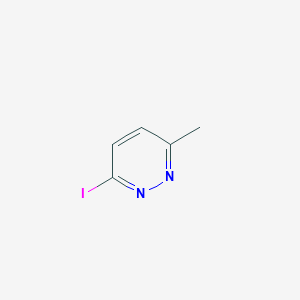

3-Iodo-6-methylpyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles in Medicinal and Materials Chemistry

The pyridazine ring is a vital heterocycle in drug design and discovery, often used as a substitute for a phenyl ring to improve physicochemical properties. nih.gov Its inherent polarity, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions contribute to its utility in molecular recognition at biological targets. nih.govblumberginstitute.org This has led to the incorporation of the pyridazine nucleus in a variety of approved drugs, including those with applications as tyrosine kinase inhibitors and RNA splicing modifiers. nih.gov The structural motif is a subject of interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. researchgate.netrjptonline.org

Beyond the realm of medicine, pyridazine derivatives are crucial in materials science. Their electron-deficient nature makes them excellent components in the design of organic light-emitting diodes (OLEDs) and other electronic materials. The ability to functionalize the pyridazine ring allows for the fine-tuning of electronic and optical properties, leading to the development of advanced materials with tailored characteristics. mdpi.com

Role of Halogenated Pyridazines in Organic Synthesis

The introduction of a halogen atom onto the pyridazine ring dramatically enhances its synthetic utility. Halogenated pyridazines, particularly iodo-derivatives, are key intermediates in a multitude of organic transformations. clockss.org The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.

Furthermore, iodo-pyridazines are highly effective coupling partners in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions. mdpi.com These reactions are fundamental to modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step in these catalytic cycles, often allowing reactions to proceed under mild conditions. mdpi.com This reactivity makes halogenated pyridazines indispensable building blocks for the construction of complex π-conjugated systems used in both pharmaceuticals and materials science. mdpi.com

Specific Context of 3-Iodo-6-methylpyridazine as a Chemical Building Block

This compound (CAS No: 1618-47-9) is a prime example of a halogenated pyridazine that serves as a versatile chemical building block. The presence of the iodine atom at the 3-position provides a reactive site for various synthetic manipulations. The methyl group at the 6-position can influence the molecule's electronic properties and provides an additional point for potential functionalization or steric control in reactions.

This compound is widely used as an intermediate in the synthesis of more complex heterocyclic compounds. Its utility is particularly evident in its application in Sonogashira and Suzuki-Miyaura cross-coupling reactions to create alkynyl- and aryl-substituted pyridazines. These products are pivotal in both pharmaceutical research and the development of new materials. The reactivity of this compound makes it a valuable tool for chemists seeking to create novel molecular structures with specific functions.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1618-47-9 |

| Molecular Formula | C5H5IN2 |

| Molecular Weight | 220.01 g/mol |

| IUPAC Name | This compound |

| Melting Point | 90.5 °C |

| Boiling Point | 302.1±22.0 °C at 760 mmHg |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLFNBXIOWKHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506688 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1618-47-9 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 6 Methylpyridazine

Direct Synthesis Approaches

Direct methods for the synthesis of 3-iodo-6-methylpyridazine focus on the introduction of an iodine atom onto a pre-existing 6-methylpyridazine core. These approaches can be broadly categorized into those starting from pyridazine (B1198779) precursors and those involving direct halogenation reactions.

Synthesis from Pyridazine Precursors

One of the primary routes to this compound involves a multi-step sequence starting from 6-methylpyridazine. This pathway typically necessitates the introduction of a directing group to facilitate the regioselective installation of the iodine atom. A common strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

The synthesis commences with the nitration of 6-methylpyridazine N-oxide, which places a nitro group at the 3-position. Subsequent reduction of the nitro group, often achieved through catalytic hydrogenation or with reducing agents like iron in acetic acid, yields 6-methylpyridazin-3-amine. This amine is then subjected to diazotization using reagents such as sodium nitrite (B80452) in the presence of a strong acid at low temperatures. The resulting diazonium salt is then treated with an iodide source, typically potassium iodide or sodium iodide, to afford this compound.

Another direct approach utilizes directed ortho-metalation (DoM). This method involves the deprotonation of 6-methylpyridazine at the C3 position using a strong base like lithium diisopropylamide (LDA) at cryogenic temperatures. The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂), to yield the desired product. This technique offers good regioselectivity but requires stringent anhydrous and low-temperature conditions.

Approaches involving Halogenation Reactions

Direct iodination of the electron-deficient pyridazine ring presents challenges. However, specific reagents and conditions can achieve this transformation. The use of iodine monochloride (ICl) in the presence of nitric acid can introduce an iodine atom at the 3-position of 6-methylpyridazine. The methyl group at the C6 position provides some weak activation towards the C3 position.

More contemporary methods for the halogenation of pyridines, which can be conceptually extended to pyridazines, involve the use of designed phosphine (B1218219) reagents. These reagents can be selectively installed at a specific position on the heterocyclic ring and subsequently displaced by a halide nucleophile. amazonaws.com While not explicitly detailed for this compound, this strategy represents a potential avenue for its direct synthesis.

Indirect Synthesis Pathways

Indirect synthetic routes to this compound often involve the modification of a pre-functionalized pyridazine ring. These methods can offer advantages in terms of starting material availability and reaction efficiency.

Nucleophilic Substitution Reactions on Pre-functionalized Pyridazines

A classic method for the synthesis of iodoarenes is the Finkelstein reaction. In the context of this compound synthesis, this involves the treatment of a corresponding halo-pyridazine, most commonly 3-chloro-6-methylpyridazine (B130396), with an iodide salt such as sodium iodide. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The efficiency of this reaction can be influenced by factors such as the nature of the leaving group, with bromo- and chloro-substituents being common precursors.

The π-deficient nature of the pyridazine ring makes the iodine atom in this compound susceptible to nucleophilic displacement, a characteristic that also underpins its utility in further synthetic transformations.

Radicalic Ethoxycarbonylation as a Synthetic Strategy

While not a direct synthesis of this compound itself, radicalic ethoxycarbonylation of 3-iodopyridazines highlights a synthetic strategy that utilizes the iodo-substituted pyridazine core. In a study by Heinisch and Lötsch, this compound was subjected to radicalic ethoxycarbonylation to produce diethyl this compound-4,5-dicarboxylate in high yield. clockss.org This reaction demonstrates the stability of the C-I bond under these specific radical conditions and the potential for further functionalization of the pyridazine ring while retaining the iodine substituent for subsequent cross-coupling reactions. clockss.org The process involves the Fe²⁺-induced redox decomposition of ethyl pyruvate (B1213749) oxyhydroperoxide in a two-phase system. clockss.org

Reactivity and Derivatization of 3 Iodo 6 Methylpyridazine

Cross-Coupling Reactions

Iodoarenes and their heteroaromatic counterparts, such as 3-Iodo-6-methylpyridazine, are valuable synthons for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. clockss.org The high reactivity of the carbon-iodine bond allows these reactions to proceed efficiently, often under mild conditions, to yield a diverse array of functionalized pyridazine (B1198779) derivatives. wikipedia.org

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. fishersci.es This reaction, catalyzed by a palladium(0) complex, couples an organoboron compound with an organohalide. fishersci.es In the context of this compound, the Suzuki reaction serves as a key method for introducing aryl or vinyl substituents at the 3-position of the pyridazine ring. frontiersin.org The reaction's advantages include mild conditions and the use of generally low-toxicity and stable boronic acid reagents. fishersci.es

A notable application involves the reaction of this compound with (3,5-dibromophenyl)boronic acid to prepare an intermediate used in the synthesis of materials with thermally activated delayed fluorescence (TADF). frontiersin.orgfrontiersin.org This highlights the reaction's utility in creating electronically active organic materials. frontiersin.org

The versatility of the Suzuki-Miyaura reaction is enhanced by the wide availability of boronic acids and their corresponding esters. fishersci.es These reagents are coupled with this compound to synthesize a range of 3-aryl-6-methylpyridazines. The choice of boronic acid or ester directly determines the substituent introduced onto the pyridazine core.

Research has demonstrated the successful coupling of this compound with various boronic acid and ester substrates under mild conditions. nih.govnih.gov For instance, the reaction with (3,5-dibromophenyl)boronic acid, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], proceeds efficiently to yield the desired biaryl product. frontiersin.org

| Aryl Boronic Acid/Ester | Catalyst | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| (3,5-dibromophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-Water | 3-(3,5-dibromophenyl)-6-methylpyridazine | frontiersin.org |

| Various aryl boronic acids | Pd(OAc)₂ / ADHP | pH 8.5 buffer | Various 3-Aryl-6-methylpyridazines | nih.gov |

Sonogashira Coupling for Ethynylene Linkage Introduction

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is exceptionally useful for introducing ethynylene linkages into aromatic systems. Due to the π-deficient character of the pyridazine ring, iodo-derivatives like this compound are highly efficient starting materials for Sonogashira couplings. clockss.org

The reaction has been successfully used to synthesize various mono- and bis-alkynylpyridazines. clockss.org For example, this compound reacts with terminal alkynes under modified Sonogashira conditions [Pd(PPh₃)₂Cl₂, CuI, triethylamine (B128534) in THF] to produce alkynyl-substituted pyridazines with high yields. clockss.org These products are significant in materials science, forming the basis for rod-like chromophores with potential applications in light-emitting devices. clockss.org

| Alkyne | Catalyst System | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | - | Diethyl 3-(3-hydroxy-1-propynyl)pyridazine-4,5-dicarboxylate | - | clockss.org |

| 1,4-diethynyl-2,5-dioctyloxybenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Bis(6-methylpyridazin-3-yl) derivative | - | clockss.org |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF / Triethylamine | 3-((trimethylsilyl)ethynyl)-6-methylpyridazine | 95% | clockss.org |

Buchwald-Hartwig and Modified Ullmann Coupling

Beyond C-C bond formation, this compound derivatives are substrates for C-N bond-forming reactions like the Buchwald-Hartwig amination and modified Ullmann coupling. frontiersin.orgacs.org These palladium- or copper-mediated reactions are essential for synthesizing N-aryl compounds. acs.org

In one synthetic pathway, an intermediate derived from the Suzuki coupling of this compound is further functionalized using these methods. frontiersin.org The Buchwald-Hartwig or Ullmann coupling is used to attach electron-donating units such as phenoxazine (B87303) (PXZ), 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), or carbazole (B46965) (Cz) to the pyridazine-containing core. frontiersin.orgfrontiersin.org This strategy enables the construction of complex donor-acceptor molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs). frontiersin.org The choice between Buchwald-Hartwig (palladium-catalyzed) and Ullmann (often copper-catalyzed) depends on the specific substrates and desired reaction conditions. frontiersin.orgscite.ai

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to pyridazine chemistry is extensive. researchgate.netresearchgate.net The reactions involving this compound, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are predominantly palladium-catalyzed. clockss.orgfrontiersin.orgclockss.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the pyridazine, forming a Pd(II) intermediate. This is followed by transmetalation (with the organoboron or organocopper species) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

The efficiency of these reactions allows for the synthesis of numerous aryl, alkynyl, and amino-substituted pyridazines from iodo precursors in good yields. clockss.org The development of specialized ligands and precatalysts has further expanded the scope and reliability of these transformations, allowing them to proceed under increasingly mild conditions. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has dominated the field, nickel-catalyzed cross-coupling has emerged as a powerful, cost-effective, and complementary alternative. nih.govucla.edu Nickel catalysts exhibit a unique reactivity profile and can be more effective than palladium for certain substrates, including heteroaryl systems. nih.gov

An electrochemical method has been developed for the nickel-catalyzed cross-coupling of 3-chloro-6-methylpyridazine (B130396) with various aryl and heteroaryl halides. nih.gov This efficient process demonstrates the viability of nickel in functionalizing the pyridazine ring. Given that the reactivity of organohalides typically follows the trend I > Br > Cl, it is highly probable that this compound would be an even more effective substrate in similar nickel-catalyzed reactions. wikipedia.orgfishersci.es Nickel catalysis is particularly advantageous for coupling with sp³-hybridized carbon centers and can enable transformations that are challenging for palladium systems. ucla.eduacs.org

Nucleophilic Substitution Reactions

The iodine atom at the 3-position of the 6-methylpyridazine core is an effective leaving group, enabling a range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups onto the pyridazine scaffold. The π-deficient character of the pyridazine ring enhances the electrophilicity of the carbon atom bonded to the iodine, making it prone to nucleophilic attack.

The displacement of the iodide in this compound by alkoxide nucleophiles provides a direct route to 3-alkoxy-6-methylpyridazine derivatives. These ether compounds are valuable intermediates in medicinal chemistry. The reaction typically proceeds by treating the iodo-compound with a sodium or potassium alkoxide in a suitable solvent. While specific examples for this compound are part of the broader class of reactions for iodopyridines, the general mechanism involves the attack of the alkoxide ion on the C-3 position of the pyridazine ring, leading to the substitution of the iodine atom. ambeed.comthieme-connect.de When more basic nucleophiles like alkoxides are used, the reaction conditions are critical to avoid side reactions. dur.ac.uk

Table 1: General Conditions for Alkoxide Substitution

| Reactant | Nucleophile | Product Class | Typical Conditions |

| This compound | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-6-methylpyridazine | Heat in Methanol |

| This compound | Sodium ethoxide (NaOEt) | 3-Ethoxy-6-methylpyridazine | Heat in Ethanol |

The reaction of this compound with various primary and secondary amines is a key method for synthesizing 3-amino-6-methylpyridazine (B91928) derivatives. These nitrogen-containing compounds are significant, as the aminopyridazine moiety is a core structure in many biologically active molecules. The reaction involves the nucleophilic displacement of the iodide by the amine. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, are also employed to form these C-N bonds efficiently under milder conditions. researchgate.net The synthesis of compounds like 3-amino-6-methylpyridazine can also be achieved through other routes, but nucleophilic substitution on the iodo-precursor remains a direct strategy. rsc.orgumich.edu

Table 2: Examples of Amination Reactions

| Starting Material | Amine | Catalyst/Conditions | Product | Reference |

| 3-Iodo-6-arylpyridazines | Various amines | Palladium catalyst | 3-Amino-6-arylpyridazines | researchgate.net |

| 3-Aminopyridazine | 1-Bromopinacolone | Refluxing ethanol | Imidazo[1,2-b]pyridazine derivative | researchgate.net |

Formation of Polycyclic Condensed Systems

This compound serves as a crucial starting material for the synthesis of more complex, fused heterocyclic systems. clockss.org Its ability to undergo substitution and coupling reactions allows for the strategic construction of rings fused to the pyridazine core. For instance, derivatives of this compound are key intermediates used to build polycyclic structures like imidazo[1,2-b]pyridazines. researchgate.netchemicalbook.com These reactions often involve an initial functionalization at the 3-position, followed by an intramolecular cyclization step. For example, condensation of an aminopyridazine derivative (obtainable from the iodo-compound) with a suitable bifunctional reagent can lead to the formation of a new fused ring. umich.edu

Introduction of Ester Functionalities via Radicalic Ethoxycarbonylation

A notable reaction for functionalizing this compound is the introduction of ester groups onto the pyridazine ring via radicalic ethoxycarbonylation. clockss.org This method allows for the direct synthesis of trifunctional pyridazine building blocks in a single step. clockss.org Specifically, reacting this compound under radical-generating conditions introduces ethoxycarbonyl groups at positions 4 and 5 of the ring. clockss.org

The reaction is typically performed in a two-phase system (e.g., toluene (B28343) and sulfuric acid) using the oxyhydroperoxide of ethyl pyruvate (B1213749), which decomposes to form the necessary nucleophilic radicals. clockss.org This process has been optimized to achieve high yields, providing an efficient route to key intermediates for further synthesis. clockss.org

Table 3: Radicalic Ethoxycarbonylation of this compound

| Substrate | Reagents | Solvent System | Product | Yield | Reference |

| This compound | Ethyl pyruvate, H₂O₂, H₂SO₄, FeSO₄·7H₂O | Toluene/Water | Diethyl this compound-4,5-dicarboxylate | 94% | clockss.org |

The resulting product, diethyl this compound-4,5-dicarboxylate, is a highly useful synthon. The remaining iodine atom can be subsequently used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce further complexity, demonstrating its value in constructing polyfunctional molecules. clockss.orgchemicalbook.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Iodo-6-methylpyridazine is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridazine (B1198779) ring protons, typically found in the aromatic region (δ 7.0-9.0 ppm), would exhibit a coupling pattern influenced by their positions relative to the nitrogen atoms and the iodo and methyl substituents. The electron-withdrawing nature of the pyridazine ring and the iodine atom would likely shift the signals of the adjacent protons downfield. The methyl group protons would appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. A study on various 3,6-disubstituted pyridazines provides a basis for predicting the chemical shifts for this compound. cdnsciencepub.com By analogy with related structures, the carbon atoms of the pyridazine ring are expected to resonate in the region of δ 120-160 ppm. The carbon atom bearing the iodine (C-3) would be significantly shielded due to the heavy atom effect of iodine, resulting in an upfield shift compared to a carbon bearing a less electronegative substituent. Conversely, the carbon attached to the methyl group (C-6) and the methyl carbon itself will have characteristic chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~110-120 |

| C-4 | ~125-135 |

| C-5 | ~120-130 |

| C-6 | ~150-160 |

| -CH₃ | ~20-25 |

| Note: These are predicted values based on trends observed in related substituted pyridazines and general substituent effects in NMR spectroscopy. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C stretching: The pyridazine ring contains both C=N and C=C bonds, and their stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).

C-I stretching: The carbon-iodine bond stretching vibration is expected to appear in the low-frequency region of the spectrum, typically around 500-600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N, C=C (ring) | Stretching | 1400 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

| C-I | Stretching | 500 - 600 |

Mass Spectrometry (LC-MS, HRMS-ESI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₅H₅IN₂), the molecular weight is approximately 220.01 g/mol . calpaclab.com

In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 220. A characteristic feature would be the isotopic pattern of iodine, which has one stable isotope (¹²⁷I). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of iodine, the methyl group, or the entire pyridazine ring. Common fragmentation pathways for pyridazine derivatives can be complex, but key fragments could include the loss of an iodine radical (I•) to give a fragment at m/z 93, or the loss of a methyl radical (CH₃•) to give a fragment at m/z 205. Further fragmentation of the pyridazine ring could also be observed.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [C₅H₅IN₂]⁺ | 220 | Molecular Ion ([M]⁺) |

| [C₅H₅N₂]⁺ | 93 | Loss of Iodine radical ([M-I]⁺) |

| [C₄H₂IN₂]⁺ | 205 | Loss of Methyl radical ([M-CH₃]⁺) |

UV-Vis Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring is an aromatic heterocycle, and as such, this compound is expected to exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of higher energy and intensity, would likely appear at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are expected at longer wavelengths and are generally of lower intensity. The presence of the iodo and methyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridazine molecule due to their electronic effects on the aromatic system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

| π → π | ~250 - 280 |

| n → π | ~320 - 350 |

| Note: These are predicted values and can vary depending on the solvent used. |

X-ray Diffraction Analysis for Crystal Structure Determination

If a suitable crystal were obtained, X-ray diffraction would reveal:

The exact bond lengths and bond angles within the molecule.

The planarity of the pyridazine ring.

The conformation of the methyl group relative to the ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding involving the iodine atom.

Studies on related pyridazine derivatives have shown that the pyridazine ring is generally planar, and the crystal packing is often influenced by weak intermolecular interactions. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is employed to analyze the fundamental properties of 3-iodo-6-methylpyridazine, offering a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔEH-L), is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com

DFT calculations predict that the pyridazine (B1198779) ring possesses a relatively low-lying LUMO, comparable to other electron-deficient heterocycles like pyrazine (B50134) and triazine. nih.govfrontiersin.org However, pyridazine features a more destabilized HOMO, resulting in the smallest HOMO-LUMO gap among these related azines. nih.govfrontiersin.org This smaller energy gap suggests higher polarizability and greater chemical reactivity. mdpi.com The π-deficient nature of the pyridazine ring makes it a good electron acceptor, a property that is central to its utility in constructing functional materials.

| Heterocycle | LUMO (eV) | HOMO (eV) | ΔEH-L (eV) |

|---|---|---|---|

| Pyridazine | -1.8 | -5.9 | 4.1 |

| Pyrazine | -1.9 | -6.0 | 4.1 |

| Triazine | -2.2 | -6.7 | 4.5 |

For derivatives of 3-methyl-pyridazine, the nature of the donor groups attached to the core structure significantly influences the FMO energies and the resulting gap. For example, in a series of donor-acceptor molecules based on 3-methyl-pyridazine, the calculated HOMO-LUMO gap varied from 3.28 eV to 4.11 eV depending on the strength of the electron donor. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. bohrium.comresearchgate.net For this compound, NBO analysis can elucidate the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another, quantifying the stability derived from these electron delocalizations. It can reveal the intramolecular charge transfer from the methyl group and the lone pairs of the nitrogen and iodine atoms to the antibonding orbitals of the pyridazine ring.

Natural Population Analysis (NPA) is an alternative to the traditional Mulliken population analysis for calculating atomic charges. researchgate.net NPA is known for its numerical stability and its ability to provide a more chemically intuitive description of electron distribution, especially in molecules with polar bonds. researchgate.netresearchgate.net For this compound, NPA would quantify the partial charges on each atom, reflecting the electron-withdrawing effects of the two adjacent nitrogen atoms and the electronegativity of the iodine substituent. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it invaluable for predicting and interpreting UV-visible absorption spectra. bohrium.comtaylorfrancis.com By simulating the electronic transitions between the ground and excited states, TD-DFT can determine the absorption maxima (λmax) and the nature of these transitions.

For derivatives of 3-methyl-pyridazine, the Tamm-Dancoff approximation to TD-DFT has been used to predict the character of the lowest singlet (S1) and triplet (T1) excited states. nih.govfrontiersin.org These calculations can distinguish between transitions that have intramolecular charge-transfer (ICT) character and those that are localized excitons (LE). nih.gov This information is critical for designing molecules with specific photophysical properties, such as those used in thermally activated delayed fluorescence (TADF) materials, where the energy gap between the S1 and T1 states is a crucial parameter. nih.govfrontiersin.org

Theoretical Exploration of Reaction Mechanisms

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bond in cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic substitution reactions. clockss.orgnih.gov

Computational chemistry provides a framework for exploring the mechanisms of these reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. By calculating the activation energies associated with different pathways, researchers can predict the most favorable reaction conditions and understand the origins of regioselectivity and stereoselectivity. The π-deficient character of the pyridazine ring enhances the electrophilicity of the attached carbon atom, making the iodine an excellent leaving group and facilitating these transformations. Theoretical studies can model the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle, providing a detailed picture of the reaction mechanism at a molecular level.

Prediction of Electrochemical Properties

The electrochemical behavior of a molecule, such as its oxidation and reduction potentials, is intrinsically linked to its electronic structure. DFT calculations provide a direct route to predicting these properties through the energies of the frontier molecular orbitals. acs.org The HOMO energy is correlated with the ionization potential and thus the oxidation potential, while the LUMO energy is related to the electron affinity and the reduction potential. nih.gov

For a series of donor-acceptor compounds based on a 3-methyl-pyridazine core, experimental electrochemical properties were measured and analyzed with the support of DFT calculations. nih.gov The studies showed a clear correlation between the calculated FMO energy levels and the measured oxidation (Eox) and reduction (Ered) potentials. This synergy between theory and experiment allows for the rational design of molecules with tailored redox properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

| Compound | Eox (V vs. SCE) | Ered (V vs. SCE) | IP (eV) | EA (eV) |

|---|---|---|---|---|

| dPXZMePydz | 0.74 | -1.93 | 4.78 | 1.96 |

Studies on Non-Linear Optical (NLO) Properties

Computational and theoretical investigations into the non-linear optical (NLO) properties of materials are crucial for identifying potential candidates for applications in optoelectronics, telecommunications, and laser technology. researchgate.net Such studies typically involve the calculation of parameters like the first-order hyperpolarizability (β) and third-order hyperpolarizability (γ) to quantify a molecule's NLO response.

A review of available scientific literature indicates that while the parent structure, pyridazine, and its derivatives are of interest in materials science, specific computational studies focusing exclusively on the non-linear optical properties of this compound are not prominently documented. Research in this area often concentrates on more complex molecular systems where pyridazine moieties are incorporated into larger conjugated structures to enhance NLO effects. clockss.org

For context, studies on related heterocyclic compounds or metal complexes incorporating pyridine (B92270) derivatives have shown that factors like charge transfer, molecular geometry, and the nature of substituents can significantly influence NLO properties. researchgate.netresearchgate.netbohrium.com For example, theoretical calculations using methods like Density Functional Theory (DFT) are commonly employed to predict these properties. researchgate.netbohrium.comacs.org These studies often compare the calculated hyperpolarizability values to those of standard NLO materials like urea (B33335) or para-nitroaniline (pNA) to assess their potential. researchgate.netresearchgate.netbohrium.com

However, without specific research dedicated to this compound, a detailed discussion of its intrinsic NLO characteristics, including specific hyperpolarizability values and tensor components, cannot be provided. The compound is more frequently cited as a chemical intermediate for the synthesis of other molecules designed for applications in areas like organic light-emitting diodes (OLEDs). clockss.orgfrontiersin.org

Advanced Applications and Functional Materials

Organic Light Emitting Diodes (OLEDs) and Luminescent Materials

3-Iodo-6-methylpyridazine is a key intermediate in the creation of complex heterocyclic compounds for advanced materials, including Organic Light Emitting Diodes (OLEDs). The pyridazine (B1198779) core is particularly advantageous for luminescent materials due to its electronic properties. frontiersin.org Specifically, the pyridazine moiety possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, comparable to other common acceptor units like triazine and pyrazine (B50134). frontiersin.org However, it also has a more destabilized Highest Occupied Molecular Orbital (HOMO), resulting in a smaller HOMO-LUMO gap. frontiersin.org This characteristic is beneficial for developing donor-acceptor systems with efficient charge-transfer properties, which are fundamental to the performance of OLEDs.

The development of materials for third-generation OLEDs has focused on Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons to achieve up to 100% internal quantum efficiency. wiley.com The design of TADF emitters often relies on creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). frontiersin.org

This compound has proven to be an essential starting material for synthesizing novel TADF emitters. frontiersin.orgfrontiersin.org Researchers have utilized its reactivity in Suzuki-Miyaura cross-coupling reactions to create sophisticated donor-acceptor-donor (D-A-D) molecules. frontiersin.org In these structures, the pyridazine unit, derived from this compound, functions as the electron-accepting core. frontiersin.org

A notable study involved the synthesis of three TADF emitters where a 3-methyl-pyridazine (MePydz) acceptor was linked via a phenylene bridge to two donor units (phenoxazine (PXZ), 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), or carbazole (B46965) (Cz)) in a meta-configuration. frontiersin.org This meta-disposition electronically decouples the donor and acceptor groups, minimizing the exchange integral between the HOMO and LUMO and leading to the desired small ΔEₛₜ for efficient TADF. frontiersin.org

The resulting compound, dPXZMePydz , which incorporates phenoxazine (B87303) donors, demonstrated particularly promising results, including a high reverse intersystem crossing rate (kᵣᵢₛ꜀) and fast TADF with a delayed emission lifetime under 500 nanoseconds. frontiersin.org

| Compound | Donor Unit | Reverse Intersystem Crossing Rate (kᵣᵢₛ꜀) | Delayed Emission Lifetime |

| dPXZMePydz | Phenoxazine (PXZ) | 3.9 x 10⁶ s⁻¹ | < 500 ns |

| dDMACMePydz | 9,9-dimethyl-9,10-dihydroacridine (DMAC) | Not specified | Not specified |

| dCzMePydz | Carbazole (Cz) | Not specified | Not specified |

Photovoltaic Materials and Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs), derivatives of pyridazine are explored for their potential use. While direct applications of this compound are not explicitly detailed, its role as a versatile intermediate is crucial for synthesizing the complex organic dyes and ligands required in these devices. The development of earth-abundant, all-copper-based DSSCs, for instance, utilizes complex polypyridyl ligands to create both the dye sensitizers and the copper(I)/(II) redox shuttles. researchgate.net The synthesis of such elaborate ligands often relies on foundational heterocyclic building blocks, for which this compound is a prime candidate due to its amenability to coupling reactions like the Sonogashira and Suzuki-Miyaura reactions. clockss.org

Supramolecular Chemistry and Ligand Design for Metallic Complexes

The pyridazine framework is a valuable component in supramolecular chemistry and the design of ligands for metallic complexes. frontiersin.orgnih.gov this compound serves as an efficient and convenient starting material for creating substituted pyridazines that can act as ligands. clockss.org Its reactivity allows for the introduction of various functional groups through coupling reactions, leading to the formation of ligands with tailored electronic and steric properties. frontiersin.org

These pyridazine-based ligands are used to construct metallic complexes with specific functions, such as phosphorescent emitters. frontiersin.org The design of these ligands is critical as their structure, including the arrangement of donor atoms and substituents, directly influences the properties of the resulting metal complex, such as its stability, solubility, and photophysical behavior. mdpi.comuea.ac.uk For example, iridium(III) complexes containing sophisticated ligands are used in catalytic applications, and the synthesis of these ligands often starts from halogenated heterocyclic precursors. mdpi.com The ability to synthesize alkynyl- and aryl-substituted pyridazines from this compound is pivotal for advancing research in this area.

Electronic Devices and Optical Materials

The application of this compound extends to the broader development of electronic devices and optical materials. Linear, rod-like molecules with extended π-conjugation, which can be synthesized from pyridazine precursors, are of significant interest for their potential use as molecular wires and in non-linear optical (NLO) materials. clockss.org

The synthesis of such materials often involves Sonogashira coupling reactions, for which this compound is an excellent substrate. clockss.org For example, it can be reacted with terminal alkynes to create extended arylethynyl molecules incorporating the pyridazine moiety. clockss.org The π-deficient nature of the pyridazine ring in these conjugated systems influences their electronic and optical properties, making them candidates for advanced applications. clockss.org Research into manganese(II) complexes with iodo-substituted pyridine (B92270) ligands has also shown potential for creating materials with high NLO activity for photonic and optoelectronic devices. researchgate.net

Biological and Biomedical Research Potential of Pyridazine Derivatives

Anticonvulsant Activity

Pyridazine (B1198779) derivatives have been a subject of interest in the search for new antiepileptic drugs. mdpi.comnih.gov The presence of an amide moiety within the pyridazinone ring system is a key structural feature that aligns with the pharmacophore of many existing anticonvulsant agents. nih.gov Research has shown that the anticonvulsant effect of certain pyridazinone derivatives is significant, with some compounds demonstrating activity in maximal electroshock (MES) induced seizure tests. nih.govopenpharmaceuticalsciencesjournal.com

Key structural elements often associated with the anticonvulsant activity of pyridazine derivatives include the presence of at least one aryl group and one or two electron donor atoms, arranged in a specific spatial configuration. nih.gov For instance, a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines were synthesized and evaluated, with compounds having a phenyl ring at the 6-position and a 4-hydroxypiperidine side chain at the 3-position showing notable activity. nih.gov Further substitution on the phenyl ring, such as with chlorine atoms, led to a substantial increase in anticonvulsant potency, with some derivatives being as potent or even more potent than established drugs like phenobarbital. nih.gov

Table 1: Examples of Pyridazine Derivatives with Anticonvulsant Activity

| Compound Name | Test Model | Activity |

|---|---|---|

| 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Maximal Electroshock Seizure (MES) & Bicuculline-induced seizures in mice | Potent anticonvulsant activity nih.gov |

| 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Maximal Electroshock Seizure (MES) & Bicuculline-induced seizures in mice | More potent than phenobarbital in some tests nih.gov |

| 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one derivatives | Maximal Electroshock Seizure (MES) & Isoniazid (INH) induced convulsions | Moderate to good anticonvulsant activity openpharmaceuticalsciencesjournal.com |

Antibacterial Activity

The pyridazine scaffold has been utilized in the development of new antibacterial agents. mdpi.com Studies have shown that certain pyridazine derivatives exhibit promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. wjarr.comresearchgate.net For example, some newly synthesized pyridazine compounds have demonstrated activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. wjarr.com

The structure-activity relationship of these compounds indicates that minor structural modifications can significantly impact their antibacterial efficacy. The introduction of specific substituents can enhance the ability of the compounds to permeate bacterial cell walls. nih.gov For instance, in a series of novel pyridazinone derivatives, some compounds were found to be effective against all studied bacteria, with one derivative showing significant activity against E. coli, methicillin-resistant S. aureus (MRSA), S. typhimurium, and A. baumannii. researchgate.net Another compound in the same study exhibited potent in vitro antibacterial activity against Gram-negative bacteria, particularly A. baumannii and P. aeruginosa. researchgate.net

Antitumor and Anticancer Research

Pyridazine derivatives are considered a privileged structure in the development of anticancer agents due to their advantageous physicochemical properties and antitumor potential. nih.gov Numerous pyridazine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and tumor growth, with some targeting specific molecular pathways involved in cancer progression. nih.govnih.gov

One of the key mechanisms of action for some anticancer pyridazine derivatives is the inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.netmdpi.com By inhibiting VEGFR-2, these compounds can exert an anti-angiogenic effect, thereby suppressing tumor growth. nih.gov For instance, certain pyridazine-containing compounds have shown potent cytotoxic activity against colon and breast cancer cell lines and have exhibited significant inhibition of VEGFR kinase. mdpi.com In vivo studies using Ehrlich's ascites carcinoma solid tumor models in mice have also demonstrated the antitumor efficacy of selected pyridazine derivatives. researchgate.netnih.gov

Table 2: Anticancer Activity of Selected Pyridazine Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism of Action (if specified) |

|---|---|---|

| 3-allylthio-6-homopiperidinylaminopyridazine | A549 (lung), Hep3b (hepatoblastoma), PC3 (prostate), SW480 (colon), HeLa (cervical) | Antiproliferative activity, higher potency than 5-FU in some cases nih.gov |

| Pyridazine-containing diarylurea derivatives | Melanoma, NSCLC, prostate, and colon cancer | VEGFR-2 inhibition mdpi.com |

| Pyrimido-pyridazine derivatives | MDA-MB 231 and MCF-7 (breast cancer) | Antiproliferative activity nih.gov |

| N-Mannich bases of 1,3,4-oxadiazole with a 4,6-dimethylpyridine core | A375, C32 (melanoma), SNB-19 (glioblastoma), MCF-7 (breast cancer) | Cytotoxic and proapoptotic effects mdpi.com |

Cholinesterase Inhibition Studies

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Pyridazine derivatives have emerged as promising candidates for the development of cholinesterase inhibitors. nih.govresearchgate.net

Research has focused on designing pyridazine-based compounds that can act as dual inhibitors of both AChE and BChE. nih.gov For example, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives were synthesized and evaluated for their inhibitory effects on these enzymes. While showing moderate inhibition, these studies support the potential of novel pyridazinone derivatives in the development of new BChE inhibitory agents. researchgate.net Molecular docking studies have also been employed to understand the binding interactions of these compounds within the active sites of the enzymes. researchgate.net

Anti-angiogenesis Agents

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. eurekaselect.com Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Pyridazine derivatives have been identified as potential anti-angiogenesis agents. nih.govnih.gov

A general screening of compounds for their ability to inhibit microvessel growth in vitro led to the discovery of a novel series of thiadiazole pyridazine compounds with anti-angiogenic activity. nih.gov Chemical optimization of these initial hits resulted in orally active compounds with potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov This highlights the potential of the pyridazine scaffold in the design of new drugs that can target the tumor microenvironment by cutting off its blood supply.

Other Therapeutic Applications

The versatility of the pyridazine core has led to its exploration in a wide array of other therapeutic areas. openpharmaceuticalsciencesjournal.com

Antiviral Activity: Certain pyridazine derivatives have been screened for their antiviral properties. For instance, some novel pyridazine and triazolopyridazine nucleosides have been synthesized and evaluated for their effectiveness against herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV). nih.gov One derivative, in particular, showed a high antiviral effect against HAV. nih.gov Other studies have investigated imidazo[1,2-b]pyridazine derivatives as inhibitors of human cytomegalovirus and varicella-zoster virus replication. nih.gov

Anti-inflammatory Activity: The pyridazinone core is a prominent structure in the development of anti-inflammatory agents, often with the benefit of reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Some pyridazine derivatives have shown potent anti-inflammatory activity, in some cases exceeding that of indomethacin, and have been identified as selective COX-2 inhibitors. nih.gov

Antihypertensive Activity: Pyridazine derivatives have a history of being investigated for their effects on the cardiovascular system, including antihypertensive properties. nih.govnih.gov For example, new 6-heteroaryl-3-hydrazinopyridazine derivatives have been synthesized and shown to have antihypertensive action in both normotensive and spontaneously hypertensive rats. nih.gov One of the 6-imidazol-1-yl derivatives demonstrated significantly higher activity than the reference drug dihydralazine. nih.gov

Design and Modification for Specific Biological Activities

The design and chemical modification of the pyridazine scaffold are crucial for optimizing its biological activity for specific therapeutic targets. nih.gov The pyridazine ring's unique physicochemical properties, such as its weak basicity, high dipole moment, and dual hydrogen-bonding capacity, make it an attractive heterocycle for drug design. It can serve as a less lipophilic substitute for a phenyl ring or as a core scaffolding element.

Researchers employ various strategies, such as scaffold hopping and hybridization, to design novel pyridazine derivatives with enhanced potency and selectivity. For example, by replacing a pyrazole ring with a pyridazine ring and incorporating different linker moieties, a new series of 3,6-disubstituted pyridazine derivatives were designed as potential anticancer agents targeting the JNK1 pathway. Similarly, the synthesis of hybrid molecules, such as pyrimido-pyridazine derivatives, aims to combine the beneficial properties of different heterocyclic systems to develop more effective anticancer agents. nih.gov These rational design approaches, often guided by molecular modeling and structure-activity relationship (SAR) studies, are instrumental in advancing the therapeutic potential of pyridazine-based compounds.

Environmental Considerations and Degradation Studies of Halogenated Pyridazines

Photolytic Degradation Pathways of Halogenated Pyridines and Pyridazines

Photolytic degradation, the breakdown of compounds by light, is a crucial process in the environmental dissipation of many organic chemicals. nih.gov For halogenated pyridines and pyridazines, this process can proceed through several pathways.

Studies on 2-halogenated pyridines (2-HalPYs) under UV irradiation at 254 nm have shown that degradation often follows pseudo-first-order kinetics. researchgate.netnih.gov A primary step in the photolysis of 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine (B156620) is dehalogenation, leading to the formation of 2-hydroxypyridine (B17775) (2-HPY) as a major intermediate. researchgate.netnih.gov This initial dehalogenation is typically accompanied by a sharp decrease in the pH of the solution. researchgate.net The 2-HPY intermediate can then undergo further degradation to form a Dewar pyridinone. nih.gov

However, the specific halogen atom influences the degradation pathway. For instance, 2-fluoropyridine (B1216828) only marginally forms 2-HPY, with its major intermediate being the Dewar pyridinone. nih.gov In the case of 2-iodopyridine, a photostable product, likely aliphatic, is formed, with its production increasing at lower pH and higher concentrations of the 2-HPY intermediate. nih.gov The intervention of Dewar pyridine (B92270) has also been suggested in the photochemical degradation of other 2-halogenated pyridines in water. researchgate.netresearchgate.net

In some cases, photolysis can lead to complete mineralization, meaning the complete breakdown of the organic molecule to simpler inorganic compounds like carbon dioxide. researchgate.net The rate of this total organic carbon (TOC) removal can vary, with 2-fluoropyridine showing the fastest TOC removal in one study. researchgate.net The presence of photosensitizers can influence the degradation rate, but direct photolysis is often the main pathway for some halogenated compounds. researchgate.net

It is important to note that the high energy of sunlight can induce characteristic reactions such as bond scission, cyclization, and rearrangement, which are less common in hydrolysis or microbial degradation. nih.gov These photoreactions can sometimes lead to photoproducts with altered toxicity compared to the parent compound. nih.gov

| Compound Family | Primary Degradation Pathway | Key Intermediates | Factors Influencing Degradation |

| 2-Halogenated Pyridines (Cl, Br, I) | Dehalogenation followed by further degradation | 2-Hydroxypyridine, Dewar pyridinone | pH, concentration of intermediates |

| 2-Fluoropyridine | Direct formation of Dewar pyridinone | Dewar pyridinone | - |

| 2-Iodopyridine | Formation of a photostable aliphatic product | 2-Hydroxypyridine | pH, concentration of intermediates |

Soil Metabolism and Leaching Potential of Pyridazine-Containing Herbicides

The behavior of pyridazine-containing compounds in soil is governed by a complex interplay of microbial activity, soil properties, and the chemical characteristics of the compound itself. grdc.com.au

Microbial Degradation: The primary pathway for the degradation of many pyridine and pyridazine-based herbicides in soil is microbial metabolism. grdc.com.auk-state.edu Soil microorganisms can utilize these organic compounds as a source of energy and nutrients, breaking them down into simpler molecules. k-state.edu This process can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. k-state.edu The rate and extent of microbial degradation are influenced by several factors, including:

Temperature: Microbial activity generally increases with rising temperatures. grdc.com.au

Soil Moisture: Adequate soil moisture is essential for microbial populations to thrive and degrade herbicides. grdc.com.au

Oxygen Availability: Aerobic degradation is often more efficient. msuextension.org

Soil pH and Organic Matter Content: These factors influence the composition and activity of the microbial community. k-state.edu

For example, the herbicide pyrazon, which contains a pyridazinone structure, is known to be degraded by soil bacteria. nih.gov Studies have isolated bacteria capable of using pyrazon as their sole carbon source, leading to the formation of its dephenylated heterocycle, 5-amino-4-chloro-3(2H)pyridazinone, as a transformation product. nih.gov

Leaching Potential: Leaching is the vertical movement of a substance through the soil profile with water. nih.gov The potential for a pyridazine-containing compound to leach is determined by its solubility in water and its tendency to adsorb to soil particles (sorption). msuextension.org

Solubility: Highly soluble compounds are more likely to be carried downward with percolating water. msuextension.org

Sorption: Compounds that bind tightly to soil colloids and organic matter are less mobile and have a lower leaching potential. grdc.com.au

Herbicides with low sorption coefficients (Koc) and high solubility are prone to leaching, which can lead to the contamination of groundwater. msuextension.orgnih.gov The persistence of a herbicide, often expressed as its half-life (the time it takes for half of the applied amount to degrade), also plays a role. Persistent herbicides have a longer window of opportunity to leach into deeper soil layers. msuextension.orgmdpi.com The half-life of herbicides can range from a few days to several years. mdpi.com

Some pyridine carboxylic acid herbicides, such as aminopyralid, clopyralid, and picloram, are known for their persistence and potential for carryover, which can injure sensitive rotational crops. vt.edu These herbicides break down primarily through microbial action, which is slow in cold or dry conditions, as well as in anaerobic environments like compost piles. msuextension.orgvt.edu

| Factor | Influence on Degradation | Influence on Leaching |

| Microbial Activity | Primary degradation pathway for many pyridazine (B1198779) herbicides. grdc.com.auk-state.edu | Indirectly affects leaching by reducing the amount of compound available to move. |

| Soil Temperature | Higher temperatures generally increase microbial degradation rates. grdc.com.au | - |

| Soil Moisture | Adequate moisture is necessary for microbial activity. grdc.com.au | Excess water (precipitation, irrigation) can drive leaching. vt.edu |

| Solubility | - | High solubility increases the potential for leaching. msuextension.org |

| Sorption (Binding to Soil) | - | High sorption reduces mobility and leaching potential. grdc.com.au |

| Persistence (Half-life) | A measure of the rate of degradation. | Longer persistence increases the time available for leaching to occur. msuextension.orgmdpi.com |

Remediation Strategies for Halogenated Pollutants

Given the potential environmental risks associated with halogenated organic compounds, various remediation strategies have been developed to treat contaminated soil and water. The choice of technology depends on the specific pollutant, the extent of contamination, and the site conditions. frtr.gov

Commonly used technologies for treating halogenated volatile organic compounds (VOCs) in groundwater include:

Air Stripping: This ex-situ method involves pumping contaminated water to the surface and passing it through a tower where volatile contaminants are transferred from the water to the air. frtr.gov

Carbon Adsorption: Contaminated water is passed through vessels containing activated carbon, to which the dissolved pollutants adsorb. frtr.gov

Other remediation approaches include:

Electrochemical Reduction: This technique uses an electric current to drive the reductive cleavage of carbon-halogen bonds, breaking down the pollutant. nih.govacs.org It offers the potential for precise control and lower energy consumption compared to some other methods. acs.org

Bioremediation: This strategy utilizes microorganisms to degrade contaminants. While it can be cost-effective, it may be slow and can sometimes result in incomplete dehalogenation. acs.orgberkeley.edu

Chemical Redox Treatment: This involves the use of chemical agents to oxidize or reduce the pollutants. It is known for its high reactivity but can lead to harsh site conditions. berkeley.edu

Thermal Treatment: Incineration can destroy halogenated compounds but can be energy-intensive and may produce harmful byproducts like carbon dioxide and hydrogen halides. acs.org

Combined Approaches: Research is ongoing into combining different remediation strategies, such as using chemical treatment to make pollutants more amenable to subsequent biological degradation. berkeley.edu

| Remediation Strategy | Description | Advantages | Disadvantages |

| Air Stripping | Transfers volatile pollutants from water to air. frtr.gov | Established and effective for volatile compounds. | Simply transfers the pollutant to another medium (air), may require off-gas treatment. frtr.gov |

| Carbon Adsorption | Pollutants bind to activated carbon. frtr.gov | Widely used and effective for a range of organic compounds. | Carbon requires regeneration or disposal. frtr.gov |

| Electrochemical Reduction | Uses electricity to break down pollutants. nih.govacs.org | Precise control, potentially lower energy use. acs.org | Can be complex to design and implement. acs.org |

| Bioremediation | Uses microorganisms to degrade pollutants. berkeley.edu | Potentially low cost and sustainable. | Can be slow, may not be effective for all compounds. acs.org |

| Chemical Redox Treatment | Uses chemical reactions to destroy pollutants. berkeley.edu | High reactivity. | Can create harsh environmental conditions. berkeley.edu |

| Thermal Treatment | High-temperature incineration. acs.org | Can completely destroy pollutants. | Energy-intensive, can produce harmful byproducts. acs.org |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Pyridazine (B1198779) Scaffolds

The development of efficient and diverse synthetic routes to pyridazine-containing molecules is critical for accelerating drug discovery and materials science. While traditional methods exist, future research is focused on innovative strategies that offer higher yields, greater molecular complexity, and improved step economy.

One of the most promising areas is the advancement of multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single step to form a product containing substantial parts of all components, are highly valued for their efficiency and atom economy. bohrium.com While well-established for other heterocycles like pyridines, the development of novel MCRs for the de novo synthesis of pyridazine rings is an emerging field. bohrium.comnih.gov These one-pot approaches could provide rapid access to libraries of structurally diverse pyridazines for high-throughput screening.

Another key direction is the use of modern catalytic systems. This includes expanding the portfolio of cross-coupling reactions beyond the well-known Suzuki and Sonogashira reactions. mdpi.comclockss.org Research into palladium-catalyzed C-H activation/functionalization on the pyridazine core, for instance, could bypass the need for pre-functionalized starting materials, offering a more direct route to complex derivatives. Furthermore, the diaza-Wittig reaction has been shown to be a convenient method for synthesizing certain pyridazine derivatives under mild conditions, representing an attractive area for further exploration. researchgate.net

The synthesis of complex C-nucleosides containing the pyridazine ring is also a burgeoning area. mdpi.com A novel, one-pot procedure involving singlet oxygen [4+2] cycloaddition has been developed, providing a stereoselective route to new pyridazine C-nucleosides with potential pharmacological applications. mdpi.com Refining and expanding such methodologies to a broader range of substrates is a key future goal.

| Synthetic Methodology | Description | Potential Advantage |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single, one-pot reaction to build the pyridazine core. | High efficiency, atom economy, rapid generation of molecular diversity. bohrium.com |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the pyridazine ring using transition metal catalysts. | Bypasses the need for pre-halogenation, improving step and atom economy. |

| Novel Cyclization Strategies | Development of new ring-forming reactions, such as advanced diaza-Wittig reactions or photochemical approaches. | Access to unique substitution patterns and novel pyridazine analogues. mdpi.comresearchgate.net |

| Flow Chemistry | Performing pyridazine synthesis in continuous flow reactors instead of batch processes. | Improved safety, scalability, and precise control over reaction conditions. |

Exploration of New Reactivity Patterns for 3-Iodo-6-methylpyridazine

The synthetic utility of this compound is primarily linked to the reactivity of its C-I bond. This bond is readily activated for classic cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, making it a staple for introducing aryl, alkynyl, and amino groups. frontiersin.orgclockss.org However, the full reactive potential of this molecule is far from exhausted.

Future research will likely delve into less conventional transformations. The application of photoredox catalysis could unlock new reaction pathways, such as radical-based additions and couplings that are complementary to traditional palladium-catalyzed methods. The electron-deficient nature of the pyridazine ring could be exploited in novel ways under photochemical conditions.

Another emerging frontier is the exploration of dual-functionalization strategies . This involves designing reactions that modify both the C-I bond and another position on the ring, such as a C-H bond, in a single or sequential operation. Such approaches would rapidly increase molecular complexity from a simple starting material. Investigating the regioselectivity of metalation or directed ortho-metalation on the this compound scaffold could reveal new sites for functionalization.

Furthermore, the interaction between the substituents and the pyridazine ring nitrogen atoms can influence reactivity in ways that are not yet fully understood. tesisenred.net Systematic studies on how the 6-methyl group and the 3-iodo substituent cooperatively or competitively direct incoming reagents could lead to the discovery of new and predictable reactivity patterns. This knowledge is crucial for designing more sophisticated synthetic routes to complex target molecules. nih.gov

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry has become an indispensable tool in modern chemical research. gsconlinepress.com For pyridazine derivatives, Density Functional Theory (DFT) and other quantum chemical methods are already used to predict molecular structures, electronic properties (like HOMO-LUMO energy gaps), and reactivity. frontiersin.orggsconlinepress.comresearchgate.net These calculations help rationalize the outcomes of chemical reactions and predict the photophysical properties of new materials. mdpi.com

The future of computational modeling in this area lies in its integration with machine learning and artificial intelligence (AI). Advanced computational approaches will enable:

High-Throughput Virtual Screening: AI models trained on existing data could rapidly screen vast virtual libraries of pyridazine derivatives for potential bioactivity against specific targets (e.g., kinases, enzymes), prioritizing candidates for synthesis.

Predictive Reaction Modeling: Simulating complex reaction pathways to predict yields, identify potential byproducts, and discover entirely new reactions. acs.org This can significantly reduce the experimental effort required to optimize synthetic routes.

QSAR and QSPR Development: Creating highly accurate Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models will provide deeper insights into how specific structural modifications to the pyridazine scaffold influence a desired biological activity or material property, guiding the rational design of new compounds. acs.org

Molecular dynamics simulations are also becoming increasingly important for understanding how pyridazine-based ligands bind to biological targets like proteins and nucleic acids. acs.org These simulations can reveal the key interactions that determine binding affinity and specificity, providing a dynamic picture that is complementary to static docking models.

| Computational Tool | Application Area | Future Direction |

| Density Functional Theory (DFT) | Calculating electronic structure, molecular orbitals (HOMO/LUMO), and reaction energies. frontiersin.orggsconlinepress.com | Increased accuracy for large systems; modeling of excited states for photochemistry. |

| Molecular Dynamics (MD) | Simulating the dynamic binding of pyridazine ligands to biological macromolecules. acs.org | Longer timescale simulations; enhanced sampling methods to predict binding kinetics and thermodynamics. |

| Machine Learning / AI | Predictive modeling for bioactivity, toxicity, and reaction outcomes. | Integration with robotic synthesis platforms for autonomous discovery. |

| QSAR / QSPR | Correlating chemical structure with biological activity or physical properties. | Development of more robust and predictive models based on larger, more diverse datasets. |

Development of Highly Specific Bioactive Agents

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules with a wide range of therapeutic effects, including anticancer, cardiovascular, and antimicrobial activities. researchgate.netnih.gov Pyridazine derivatives have been successfully developed as inhibitors of various enzymes, such as kinases and phosphodiesterases. tandfonline.comdoi.org

The future in this domain is the pursuit of hyper-specificity . While many existing drugs show therapeutic efficacy, they can also have off-target effects. Research is now moving towards designing pyridazine-based agents that can distinguish between closely related biological targets, such as different isoforms of an enzyme or specific mutations in a cancer-related protein. tandfonline.com

This can be achieved through several strategies:

Targeted Covalent Inhibitors: Designing molecules that form a permanent covalent bond with a specific amino acid residue (e.g., cysteine) in the target protein. The this compound scaffold could be elaborated with a reactive "warhead" to achieve this.

Allosteric Modulators: Developing compounds that bind to a site on the protein other than the active site (an allosteric site) to modulate its function. This can offer greater specificity than competing with the natural substrate at the active site.

Fragment-Based Drug Discovery (FBDD): Using small, simple molecules like derivatives of this compound as starting points to "grow" a highly potent and specific drug candidate by exploring the binding pocket of a target protein.

The ultimate goal is to leverage the synthetic versatility of building blocks like this compound to create next-generation medicines with improved efficacy and significantly fewer side effects. tandfonline.com

Sustainable and Green Chemistry Approaches in Pyridazine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. nih.gov Future research on pyridazine synthesis will undoubtedly prioritize the development of more environmentally benign processes.

Key areas of focus include:

Use of Renewable Feedstocks: Exploring synthetic routes that begin from biomass-derived starting materials instead of petrochemicals. For example, methods are being developed to produce pyridines from glycerol, a byproduct of biodiesel production; similar strategies for pyridazines are a logical next step. rsc.org

Green Solvents and Catalysts: Replacing hazardous organic solvents with safer alternatives like water, supercritical CO₂, or ionic liquids. bohrium.com The development of recyclable, non-toxic catalysts, potentially based on earth-abundant metals or even biocatalysts (enzymes), is also a major goal.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted acs.org or ultrasonic synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing reactions, such as the MCRs mentioned earlier, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. bohrium.com

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more sustainable, cost-effective, and environmentally responsible. nih.govscilit.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro